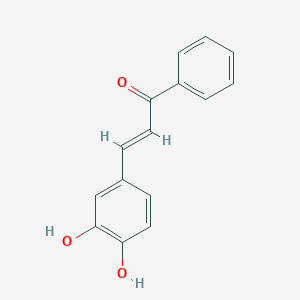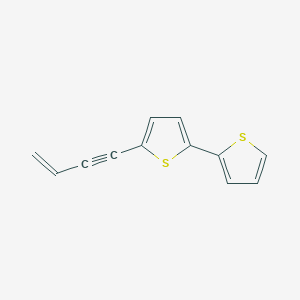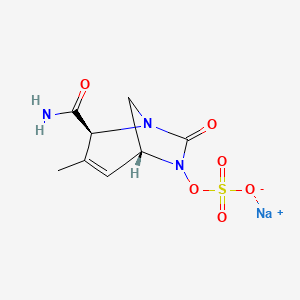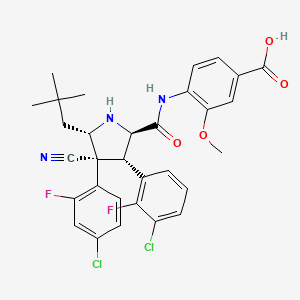
3,4-Dihydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antioxidant Agent-1 is a compound known for its ability to neutralize free radicals and prevent oxidative damage in various biological and industrial systems. Antioxidants are crucial in maintaining cellular health by mitigating the effects of oxidative stress, which can lead to chronic diseases and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-1 typically involves a series of organic reactions. One common method includes the condensation of specific aromatic aldehydes with phenolic compounds under acidic or basic conditions. The reaction is often catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of Antioxidant Agent-1 may involve large-scale chemical synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The process may also include steps like solvent extraction and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Antioxidant Agent-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by reactive oxygen species, forming stable oxidation products.
Reduction: In the presence of reducing agents, it can revert to its original form.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the original phenolic structure .
Scientific Research Applications
Antioxidant Agent-1 has a wide range of applications in scientific research:
Chemistry: Used as a standard antioxidant in various assays to study oxidative processes.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential in anti-aging research.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries to prevent oxidation and extend shelf life.
Mechanism of Action
Antioxidant Agent-1 exerts its effects primarily through the neutralization of free radicals. It donates electrons to reactive oxygen species, converting them into less reactive molecules. This process involves several molecular targets and pathways, including:
Reactive Oxygen Species (ROS) Scavenging: Directly neutralizes ROS like superoxide anions and hydroxyl radicals.
Enzyme Modulation: Enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
Signal Transduction Pathways: Modulates pathways like the Nrf2/ARE pathway, which regulates the expression of antioxidant proteins.
Comparison with Similar Compounds
Vitamin C (Ascorbic Acid): A well-known antioxidant that also scavenges free radicals and supports immune function.
Vitamin E (Tocopherol): Protects cell membranes from oxidative damage by reacting with lipid radicals.
Polyphenols: Found in plants, these compounds have multiple hydroxyl groups that contribute to their antioxidant activity.
Uniqueness: Antioxidant Agent-1 is unique due to its specific chemical structure, which allows it to participate in a broader range of reactions compared to other antioxidants. Its stability and reactivity make it particularly effective in various applications, from biological systems to industrial processes .
Biological Activity
3,4-Dihydroxychalcone (DHC) is a flavonoid compound recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of DHC, focusing on its antioxidant, anti-inflammatory, and analgesic properties, supported by case studies and research findings.
Chemical Structure and Properties
DHC is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the chalcone backbone. This specific substitution pattern is crucial for its biological activities. The general structure can be represented as follows:
Antioxidant Activity
DHC exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. Various studies have demonstrated that DHC can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
Key Findings:
- Direct Scavenging : DHC has shown potent direct scavenging activity against free radicals, as evidenced by DPPH assays. Compounds bearing 3,4-dihydroxyl substituents exhibit higher antioxidant activity compared to their methoxyl counterparts .
- Cellular Protection : In models of oxidative stress induced by H₂O₂, DHC demonstrated cytoprotective effects, mitigating cell injury through both direct radical scavenging and the activation of antioxidant pathways such as KEAP1/NRF2 .
Anti-Inflammatory Activity
DHC is noted for its anti-inflammatory properties, which are attributed to its ability to inhibit key inflammatory mediators.
Mechanisms:
- Enzyme Inhibition : DHC derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical enzymes involved in inflammation .
- Cytokine Modulation : Studies indicate that DHC can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .
Research Evidence:
- In a study evaluating the anti-inflammatory effects of rigid DHC derivatives, significant reductions in inflammation were observed in formalin-induced pain models .
- Topical applications of DHC derivatives resulted in decreased swelling in animal models, demonstrating their potential for therapeutic use in inflammatory conditions .
Analgesic Activity
DHC has been investigated for its analgesic properties, showing promising results in pain management.
Experimental Results:
- In formalin tests, DHC exhibited a maximum analgesic effect of 63.7% at a dosage of 37.5 mg/kg during the acute phase and up to 86.4% during the chronic phase of inflammation .
- The compound's efficacy was also confirmed in hot plate tests, indicating its potential as a non-opioid analgesic agent .
Summary Table of Biological Activities
| Activity | Mechanism | Key Findings |
|---|---|---|
| Antioxidant | Scavenging ROS; activating antioxidant pathways | Significant reduction in oxidative stress markers |
| Anti-inflammatory | Inhibition of COX and LOX; suppression of cytokines | Reduced inflammation in animal models |
| Analgesic | Modulation of pain pathways | High efficacy in formalin and hot plate tests |
Case Studies
- Antioxidant Efficacy : A study highlighted that DHC analogues showed enhanced cytoprotection against oxidative stress-induced cell damage through both direct scavenging mechanisms and indirect pathways involving cellular signaling .
- Inflammation Models : Research demonstrated that topical application of DHC derivatives significantly reduced ear swelling in mice subjected to arachidonic acid-induced inflammation, supporting its use as an anti-inflammatory agent .
- Pain Management : A novel rigid DHC derivative was synthesized and evaluated for analgesic effects, showing significant pain relief comparable to standard analgesics in formalin-induced pain models .
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O3/c16-13(12-4-2-1-3-5-12)8-6-11-7-9-14(17)15(18)10-11/h1-10,17-18H/b8-6+ |
InChI Key |
HHKVOYUYPYZFHJ-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















